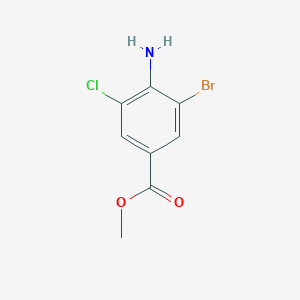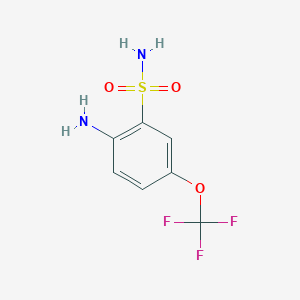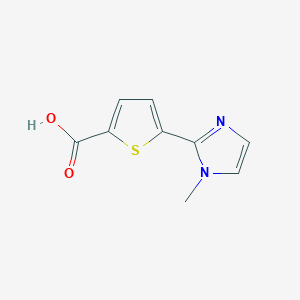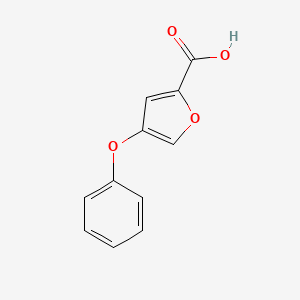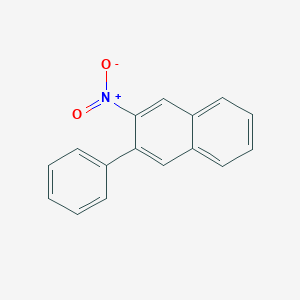
2-Nitro-3-phenylnaphthalene
Vue d'ensemble
Description
2-Nitro-3-phenylnaphthalene is a chemical compound that is widely used in scientific research. It is a naphthalene derivative that has a nitro group and a phenyl group attached to it. The compound has several applications in the field of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Photochemical Behavior
The photochemistry of nitro-phenylnaphthalenes, similar to 2-Nitro-3-phenylnaphthalene, has been studied, revealing interesting environmental implications. Patel and Boyer (1980) explored the photolysis of 1-nitro-2-phenylnaphthalene in methanol, leading to various products through environmental reactions like isomerization and oxidative coupling (Patel & Boyer, 1980).
Synthesis and Chemical Behavior
Research on 2-phenylnaphthalenes, closely related to 2-Nitro-3-phenylnaphthalene, has focused on their synthesis through various methods. Wang et al. (2011) developed a protocol for synthesizing 2-phenylnaphthalene via a gold-catalyzed dimerization process, demonstrating the importance of benzyl carbon as a nucleophilic center (Wang et al., 2011). Additionally, Wagh and Bhanage (2015) reported a novel synthesis method using a recyclable ionic liquid, showcasing higher atom efficiency and wider substrate applicability (Wagh & Bhanage, 2015).
Thermodynamic Properties
The thermodynamic properties of phenylnaphthalenes, like 2-Nitro-3-phenylnaphthalene, are crucial for understanding their behavior in various applications. Chirico et al. (2014) detailed the thermodynamic properties in the ideal-gas state for 1-phenylnaphthalene and 2-phenylnaphthalene, providing insights into their enthalpies, entropies, and Gibbs free energies (Chirico et al., 2014).
Photophysical Characterization and Potential Applications
García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases, including nitro-phenylnaphthalene derivatives, for potential use in organic light emitting diodes (OLEDs). This research highlights the photophysical properties and potential application in electronics (García-López et al., 2014).
Anti-inflammatory Effects
Chang et al. (2017) investigated the anti-inflammatory pharmacological effect of 2-phenylnaphthalene derivatives, providing insights into their potential therapeutic uses. This study demonstrates the diverse applications of these compounds beyond their chemical properties (Chang et al., 2017).
Propriétés
IUPAC Name |
2-nitro-3-phenylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINDVOBMNKCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3-phenylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




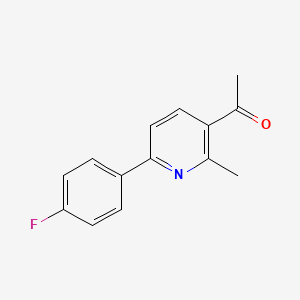
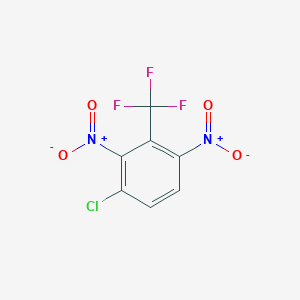
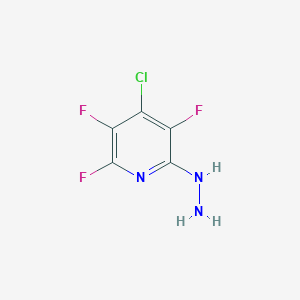

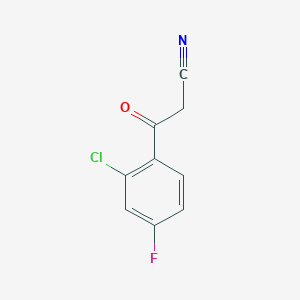
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
